molecular formula C8H19O2PS3 B13734287 Phosphorodithioic acid, O,O-diethyl S-((propylthio)methyl) ester CAS No. 3309-68-0

Phosphorodithioic acid, O,O-diethyl S-((propylthio)methyl) ester

Cat. No.: B13734287
CAS No.: 3309-68-0
M. Wt: 274.4 g/mol
InChI Key: QOVQEVZZHCLMPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphorodithioic acid, O,O-diethyl S-((propylthio)methyl) ester is an organophosphorus compound with the molecular formula C8H19O2PS3. This compound is known for its applications in various fields, including agriculture and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorodithioic acid, O,O-diethyl S-((propylthio)methyl) ester typically involves the reaction of diethyl phosphorodithioate with a suitable alkylating agent. The reaction conditions often include the use of a base to facilitate the alkylation process. The general reaction can be represented as follows:

(C2H5O)2PS2H+CH3CH2CH2SCH2Cl(C2H5O)2PS2CH2SCH2CH2CH3\text{(C2H5O)2PS2H} + \text{CH3CH2CH2SCH2Cl} \rightarrow \text{(C2H5O)2PS2CH2SCH2CH2CH3} (C2H5O)2PS2H+CH3CH2CH2SCH2Cl→(C2H5O)2PS2CH2SCH2CH2CH3

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

Phosphorodithioic acid, O,O-diethyl S-((propylthio)methyl) ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to its thiol form.

    Substitution: It can participate in nucleophilic substitution reactions, where the propylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alkoxides are often employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Phosphorodithioic acid, O,O-diethyl S-((propylthio)methyl) ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the formulation of pesticides and as an additive in lubricants to enhance their performance.

Mechanism of Action

The mechanism of action of Phosphorodithioic acid, O,O-diethyl S-((propylthio)methyl) ester involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues. This inhibition can disrupt normal cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Phosphorodithioic acid, O,O-diethyl S-((tert-butylthio)methyl) ester
  • Phosphorodithioic acid, O,O-diethyl S-((ethylthio)methyl) ester

Uniqueness

Phosphorodithioic acid, O,O-diethyl S-((propylthio)methyl) ester is unique due to its specific alkylthio group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications.

Properties

CAS No.

3309-68-0

Molecular Formula

C8H19O2PS3

Molecular Weight

274.4 g/mol

IUPAC Name

diethoxy-(propylsulfanylmethylsulfanyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C8H19O2PS3/c1-4-7-13-8-14-11(12,9-5-2)10-6-3/h4-8H2,1-3H3

InChI Key

QOVQEVZZHCLMPY-UHFFFAOYSA-N

Canonical SMILES

CCCSCSP(=S)(OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.